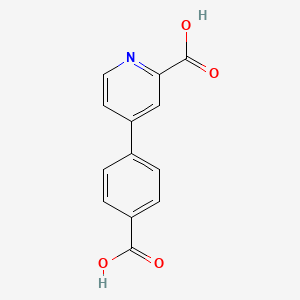
4-(4-Carboxyphenyl)pyridine-2-carboxylic acid
概要
説明
4-(4-Carboxyphenyl)pyridine-2-carboxylic acid is an organic compound that features both a pyridine ring and a carboxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid can be achieved through several methods. One efficient approach involves the use of 1,2,4-triazine precursors. The initial step includes the preparation of 5-cyano-1,2,4-triazine, followed by an aza-Diels–Alder reaction and hydrolysis of the cyano group in 50% sulfuric acid. The final step involves the oxidation of methyl groups with excess potassium permanganate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, are likely applied to achieve high yields and purity.
化学反応の分析
Types of Reactions: 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products:
Oxidation: The major product is the fully oxidized form of the compound.
Substitution: Ester or amide derivatives of the compound.
科学的研究の応用
4-(4-Carboxyphenyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties, such as fluorescence or magnetic behavior, depending on the metal ion and the coordination environment. The compound’s ability to act as a ligand allows it to participate in various biochemical pathways, potentially influencing cellular processes and enzyme activities .
類似化合物との比較
Pyridine-2-carboxylic acid: Shares the pyridine ring but lacks the carboxyphenyl group.
4-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a trifluoromethyl group instead of a carboxyphenyl group.
Uniqueness: 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid is unique due to the presence of both a carboxyphenyl group and a pyridine ring, which allows it to form diverse coordination complexes with various metal ions. This dual functionality enhances its versatility in scientific research and industrial applications.
特性
IUPAC Name |
4-(4-carboxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-6-14-11(7-10)13(17)18/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYLQVWVRREMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652821 | |
| Record name | 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216059-90-4 | |
| Record name | 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















